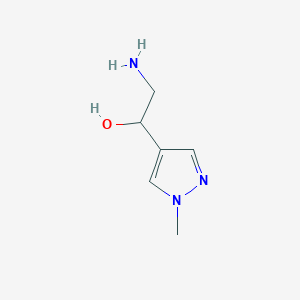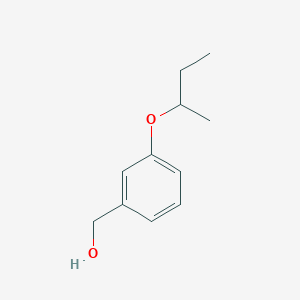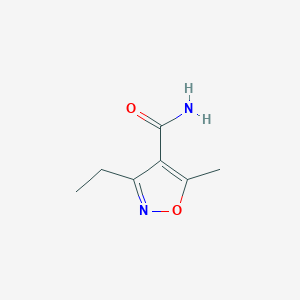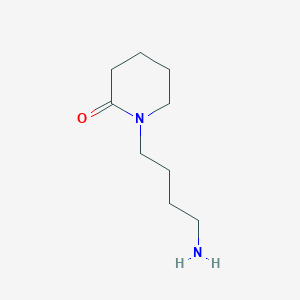![molecular formula C14H21ClN2O3 B1519491 2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide hydrochloride CAS No. 1171843-55-2](/img/structure/B1519491.png)
2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide hydrochloride
Descripción general
Descripción
2-[2-(Aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide hydrochloride, also known as AMPX-HCl, is an organic compound that is commonly used in scientific research. It is a derivative of acetamide and is an important component of many biochemical and physiological experiments. This compound is used in a variety of different ways and has many advantages and limitations when it comes to laboratory experiments. In
Aplicaciones Científicas De Investigación
Environmental and Agricultural Applications
Chloroacetamide herbicides, including acetochlor and metolachlor, demonstrate significant use in agriculture for pre-emergent control of weeds in crop production. These compounds undergo complex metabolic pathways in the environment and in biological systems, leading to the formation of metabolites with potential environmental impact. Studies have investigated the metabolism of these herbicides in human and rat liver microsomes, revealing insights into the metabolic activation pathways that could contribute to their carcinogenicity. Moreover, the efficacy and behavior of these herbicides are influenced by soil properties, highlighting the importance of environmental factors in their application and potential environmental impact (Coleman et al., 2000; Peter & Weber, 1985).
Synthetic Chemistry and Drug Design
The chemical modification and synthesis of acetamide derivatives have been explored for various applications, including the development of analgesic, antipyretic, and anticancer agents. For example, derivatives of N-(2-hydroxyphenyl)acetamide have been synthesized and evaluated for their potential as antimalarial drugs, showcasing the versatility of acetamide derivatives in medicinal chemistry (Magadum & Yadav, 2018). Additionally, research into the synthesis and evaluation of 1H-inden-1-one substituted (heteroaryl)acetamide derivatives for anticancer activity reflects ongoing efforts to explore the therapeutic potential of acetamide-based compounds (Karaburun et al., 2018).
Environmental Chemistry and Toxicology
The environmental fate and toxicological impact of chloroacetamide herbicides are crucial areas of investigation. Research on the breakdown products of acetochlor and metolachlor in aquatic systems highlights the transformation pathways and potential environmental risks associated with these compounds. Understanding their degradation and the formation of breakdown products is essential for assessing their environmental impact and guiding the development of safer agrochemicals (Graham et al., 1999).
Propiedades
IUPAC Name |
2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c15-8-11-4-1-2-6-13(11)19-10-14(17)16-9-12-5-3-7-18-12;/h1-2,4,6,12H,3,5,7-10,15H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZDEOLJTBGYJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)COC2=CC=CC=C2CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1519408.png)
![1-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B1519409.png)
![Dimethyl[2-(piperidin-4-yloxy)ethyl]amine](/img/structure/B1519410.png)
![2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1519412.png)




![{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B1519420.png)
![2-{[(1-ethylpyrrolidin-2-yl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B1519422.png)


![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine](/img/structure/B1519430.png)
